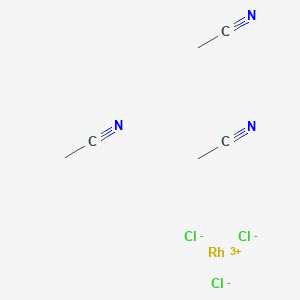

![molecular formula C12H23B B14168460 9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- CAS No. 53317-06-9](/img/structure/B14168460.png)

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

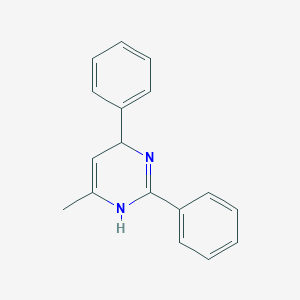

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-, also known as 9-BBN, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . It is known for its high regioselectivity and is often used in the synthesis of terminal alcohols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction is usually carried out under an inert atmosphere to prevent oxidation. The process involves the following steps :

- A 2-liter, three-necked, round-bottomed flask is fitted with a magnetic stirring bar, an addition funnel, and a distillation assembly.

- The system is purged with nitrogen and flame-dried.

- The flask is charged with 500 mL of dry 1,2-dimethoxyethane and 153 mL of borane-methyl sulfide complex.

- 1,5-Cyclooctadiene is added dropwise to the borane solution while maintaining the reaction temperature at 50–60°C.

- The reaction mixture is distilled to remove dimethyl sulfide, and the remaining solution is cooled to 0°C to crystallize the 9-BBN dimer.

Industrial Production Methods

The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods typically involve large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- undergoes various types of reactions, including:

Hydroboration: It adds to alkenes to form organoboranes, which can be further oxidized to alcohols.

Reduction: It reduces carbonyl compounds, acid chlorides, and alkenes.

Substitution: It participates in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydroboration: Typically carried out in tetrahydrofuran with alkenes at room temperature.

Reduction: Often performed in the presence of hydrogen peroxide and aqueous potassium hydroxide.

Substitution: Conducted under mild conditions with various electrophiles.

Major Products

Hydroboration: Terminal alcohols.

Reduction: Corresponding alcohols and amines.

Substitution: Various substituted organoboranes.

Applications De Recherche Scientifique

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- has numerous applications in scientific research:

Mécanisme D'action

The compound exerts its effects through hydroboration, where it adds across the double bonds of alkenes to form organoboranes. This reaction proceeds via a concerted mechanism, involving the simultaneous formation of B-C and H-C bonds . The steric demand of 9-BBN greatly suppresses the formation of 2-substituted isomers, making it highly regioselective .

Comparaison Avec Des Composés Similaires

Similar Compounds

Borane (BH3): Less regioselective and more reactive towards oxygen and water.

Diisopropylborane: Similar reactivity but less sterically hindered.

Thexylborane: More sterically hindered but less commonly used.

Uniqueness

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is unique due to its high regioselectivity and stability. It is less sensitive to oxygen and water compared to other dialkyl boranes, making it a preferred reagent in many organic synthesis applications .

Propriétés

Numéro CAS |

53317-06-9 |

|---|---|

Formule moléculaire |

C12H23B |

Poids moléculaire |

178.12 g/mol |

Nom IUPAC |

9-butan-2-yl-9-borabicyclo[3.3.1]nonane |

InChI |

InChI=1S/C12H23B/c1-3-10(2)13-11-6-4-7-12(13)9-5-8-11/h10-12H,3-9H2,1-2H3 |

Clé InChI |

IOYSACVTXWMRKD-UHFFFAOYSA-N |

SMILES canonique |

B1(C2CCCC1CCC2)C(C)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)

![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)

![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)

![5-(3-chlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14168419.png)